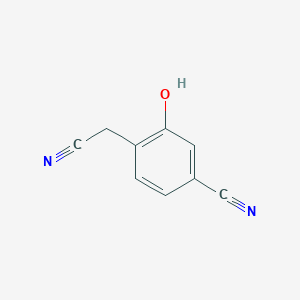
4-(Cyanomethyl)-3-hydroxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyanomethyl)-3-hydroxybenzonitrile is an organic compound characterized by the presence of a cyanomethyl group and a hydroxybenzonitrile moiety This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyanomethyl)-3-hydroxybenzonitrile typically involves the reaction of 3-hydroxybenzonitrile with a cyanomethylating agent. One common method is the reaction of 3-hydroxybenzonitrile with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyanomethyl)-3-hydroxybenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 4-(Cyanomethyl)-3-oxobenzonitrile.
Reduction: The nitrile group can be reduced to an amine, yielding 4-(Cyanomethyl)-3-aminobenzonitrile.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(Cyanomethyl)-3-oxobenzonitrile
Reduction: 4-(Cyanomethyl)-3-aminobenzonitrile
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-(Cyanomethyl)-3-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Cyanomethyl)-3-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, the nitrile group can interact with active sites of enzymes, leading to inhibition of their activity. The hydroxy group can form hydrogen bonds with target proteins, affecting their function and stability.
Comparación Con Compuestos Similares
4-(Cyanomethyl)-3-hydroxybenzonitrile can be compared with other similar compounds, such as:
- 4-(Cyanomethyl)-2-hydroxybenzonitrile
- 4-(Cyanomethyl)-4-hydroxybenzonitrile
- 4-(Cyanomethyl)-3-methoxybenzonitrile
These compounds share similar structural features but differ in the position or nature of the substituents
Propiedades
Número CAS |
538342-37-9 |
|---|---|
Fórmula molecular |
C9H6N2O |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
4-(cyanomethyl)-3-hydroxybenzonitrile |
InChI |
InChI=1S/C9H6N2O/c10-4-3-8-2-1-7(6-11)5-9(8)12/h1-2,5,12H,3H2 |
Clave InChI |
XJMWPVOVIUETLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


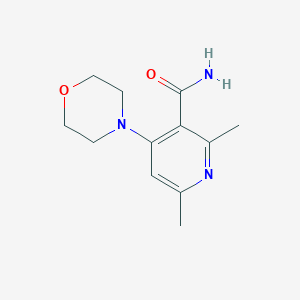

![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
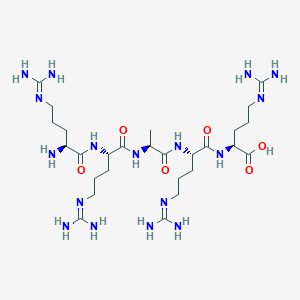

![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)
![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)
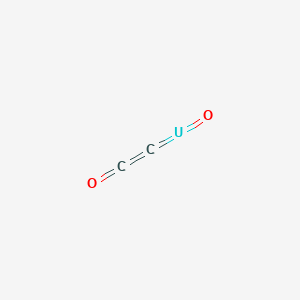
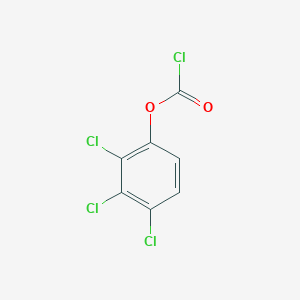
![4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene](/img/structure/B14237132.png)
![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)
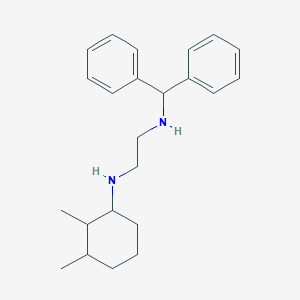
![3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14237142.png)
